Cas no 1567681-33-7 (5-Bromo-3,4-difluoro-1H-indazole)

5-Bromo-3,4-difluoro-1H-indazole 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3,4-difluoro-1H-indazole
- 5-bromo-3,4-difluoro-2H-indazole
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- インチ: 1S/C7H3BrF2N2/c8-3-1-2-4-5(6(3)9)7(10)12-11-4/h1-2H,(H,11,12)
- InChIKey: ITDOUSAYMOJTKE-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(=C(NN=2)F)C=1F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 181
- トポロジー分子極性表面積: 28.7
- 疎水性パラメータ計算基準値(XlogP): 2.8
5-Bromo-3,4-difluoro-1H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A269002947-1g |
5-Bromo-3,4-difluoro-1h-indazole |
1567681-33-7 | 95% | 1g |
618.75 USD | 2021-06-01 | |
Chemenu | CM234828-1g |
5-Bromo-3,4-difluoro-1H-indazole |
1567681-33-7 | 97% | 1g |
$*** | 2023-03-31 | |
Chemenu | CM234828-1g |
5-Bromo-3,4-difluoro-1H-indazole |
1567681-33-7 | 97% | 1g |
$584 | 2021-08-04 |
5-Bromo-3,4-difluoro-1H-indazole 関連文献
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
5-Bromo-3,4-difluoro-1H-indazoleに関する追加情報
5-Bromo-3,4-difluoro-1H-indazole: A Comprehensive Overview
The compound 5-Bromo-3,4-difluoro-1H-indazole, identified by the CAS number 1567681-33-7, is a highly specialized organic molecule with significant applications in various fields of chemistry and pharmacology. This compound belongs to the indazole family, which is a heterocyclic aromatic system characterized by a fused benzene and pyrazole ring. The presence of bromine and fluorine substituents at specific positions on the indazole ring imparts unique electronic and structural properties to this molecule, making it a valuable compound for research and development.
The synthesis of 5-Bromo-3,4-difluoro-1H-indazole involves a series of carefully designed chemical reactions. Researchers have employed various methodologies, including nucleophilic aromatic substitution and Friedel-Crafts alkylation, to achieve the desired substitution pattern on the indazole ring. The introduction of bromine at the 5-position and fluorine atoms at the 3 and 4 positions requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic systems and green chemistry have further enhanced the efficiency of these synthetic processes, reducing environmental impact while maintaining product quality.
One of the most promising applications of 5-Bromo-3,4-difluoro-1H-indazole lies in its potential as a building block for drug discovery. Indazoles are known for their ability to interact with various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). The bromine and fluorine substituents in this compound can serve as valuable handles for further functionalization, enabling researchers to explore its pharmacokinetic properties and bioavailability. Recent studies have demonstrated that analogs of this compound exhibit potent inhibitory activity against certain cancer cell lines, suggesting its potential role in oncology drug development.
In addition to its pharmacological applications, 5-Bromo-3,4-difluoro-1H-indazole has shown promise in materials science. The electronic properties of this compound make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Researchers have investigated its ability to act as an electron-deficient acceptor material in donor-acceptor blends, which is crucial for achieving high charge carrier mobility in organic semiconductors. Recent breakthroughs in thin-film deposition techniques have further improved the performance of devices incorporating this compound.
The structural integrity and stability of 5-Bromo-3,4-difluoro-1H-indazole are critical factors influencing its practical applications. Studies have shown that the compound exhibits good thermal stability under mild conditions, making it suitable for various industrial processes. However, exposure to harsh conditions or prolonged heating can lead to decomposition or isomerization. To address these challenges, researchers have explored encapsulation techniques and stabilizing additives that can enhance the compound's shelf life without compromising its functional properties.
From an environmental standpoint, understanding the fate and transport of 5-Bromo-3,4-difluoro-1H-indazole in natural systems is essential for assessing its potential ecological impact. Recent research has focused on determining its biodegradation pathways under aerobic and anaerobic conditions. Results indicate that while the compound is resistant to microbial degradation under standard conditions, certain enzymatic systems can facilitate its transformation into less toxic byproducts. These findings are particularly relevant for industries involved in large-scale production or handling of this compound.
In conclusion, 5-Bromo-3,4-difluoro-1H-indazole (CAS No: 1567681-33-7) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable tool in drug discovery, materials science, and chemical synthesis. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance as a key molecule in modern chemistry.
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